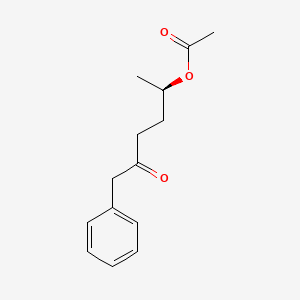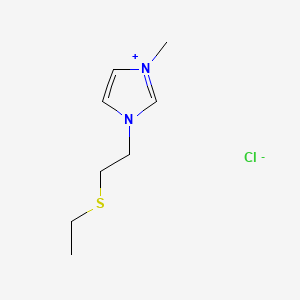
3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de 3-(2-(etiltio)etil)-1-metil-1H-imidazol-3-io es una sal de amonio cuaternario con una estructura única que incluye un anillo de imidazol sustituido con un grupo etiltioetil y un grupo metil
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del cloruro de 3-(2-(etiltio)etil)-1-metil-1H-imidazol-3-io generalmente implica la alquilación de 1-metilimidazol con sulfuro de 2-cloroetil etilo. La reacción se lleva a cabo en un disolvente adecuado, como acetonitrilo o dimetilformamida, en condiciones de reflujo. La reacción procede como sigue:
- Disuelva 1-metilimidazol en el disolvente elegido.
- Agregue sulfuro de 2-cloroetil etilo a la solución.
- Caliente la mezcla de reacción a reflujo durante varias horas.
- Enfríe la mezcla de reacción y precipite el producto agregando un no disolvente, como éter dietílico.
- Filtre y purifique el producto por recristalización.
Métodos de Producción Industrial
La producción industrial de cloruro de 3-(2-(etiltio)etil)-1-metil-1H-imidazol-3-io sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y sistemas de flujo continuo para garantizar una mezcla eficiente y una transferencia de calor. El producto generalmente se purifica mediante técnicas de cristalización o cromatografía a escala industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
El cloruro de 3-(2-(etiltio)etil)-1-metil-1H-imidazol-3-io se somete a varias reacciones químicas, que incluyen:
Oxidación: El grupo etiltio se puede oxidar para formar sulfoxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El compuesto se puede reducir utilizando agentes reductores como el borohidruro de sodio para producir el tioéter correspondiente.
Sustitución: El ion cloruro se puede sustituir con otros aniones, como bromuro o yoduro, utilizando sales de haluro apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico; generalmente se lleva a cabo en un disolvente orgánico como diclorometano a temperatura ambiente.
Reducción: Borohidruro de sodio; generalmente se lleva a cabo en un disolvente de alcohol como metanol a bajas temperaturas.
Sustitución: Bromuro de sodio o yoduro de sodio; generalmente se lleva a cabo en un disolvente acuoso u orgánico a temperatura ambiente.
Principales Productos Formados
Oxidación: Sulfoxidos o sulfonas.
Reducción: Tioéter correspondiente.
Sustitución: Sales de bromuro o yoduro del compuesto de imidazolio.
Aplicaciones Científicas De Investigación
El cloruro de 3-(2-(etiltio)etil)-1-metil-1H-imidazol-3-io tiene varias aplicaciones de investigación científica:
Química: Utilizado como catalizador de transferencia de fase en síntesis orgánica, facilitando la transferencia de reactivos entre diferentes fases.
Biología: Investigado por sus posibles propiedades antimicrobianas, particularmente contra bacterias grampositivas y gramnegativas.
Medicina: Explorado por su posible uso en sistemas de administración de fármacos debido a su capacidad de formar complejos estables con varios fármacos.
Industria: Utilizado en la formulación de líquidos iónicos, que se utilizan como disolventes y catalizadores en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción del cloruro de 3-(2-(etiltio)etil)-1-metil-1H-imidazol-3-io implica su interacción con membranas biológicas y proteínas. El compuesto puede interrumpir la integridad de la membrana, lo que lleva a la lisis celular y la muerte. Además, puede interactuar con enzimas y otras proteínas, inhibiendo su actividad y afectando los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
Cloruro de 1-etil-3-metilimidazolio: Estructura similar pero carece del grupo etiltioetil.
Cloruro de 1-butil-3-metilimidazolio: Estructura similar pero tiene un grupo butilo en lugar de un grupo etiltioetil.
Cloruro de 1-metil-3-(2-hidroxietil)imidazolio: Estructura similar pero tiene un grupo hidroxietil en lugar de un grupo etiltioetil.
Singularidad
El cloruro de 3-(2-(etiltio)etil)-1-metil-1H-imidazol-3-io es único debido a la presencia del grupo etiltioetil, que imparte propiedades químicas y biológicas distintas. Este grupo mejora la capacidad del compuesto para interactuar con membranas biológicas y proteínas, lo que lo convierte en un candidato valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C8H15ClN2S |
|---|---|
Peso molecular |
206.74 g/mol |
Nombre IUPAC |
1-(2-ethylsulfanylethyl)-3-methylimidazol-3-ium;chloride |
InChI |
InChI=1S/C8H15N2S.ClH/c1-3-11-7-6-10-5-4-9(2)8-10;/h4-5,8H,3,6-7H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
XVQDIUYLKKCDRP-UHFFFAOYSA-M |
SMILES canónico |
CCSCCN1C=C[N+](=C1)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



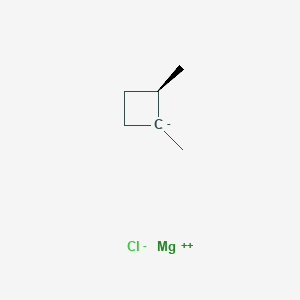
methanone](/img/structure/B12523468.png)
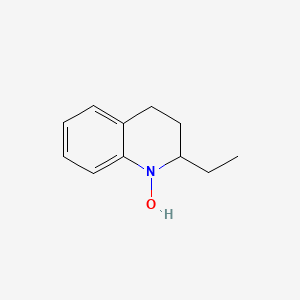

![4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12523496.png)
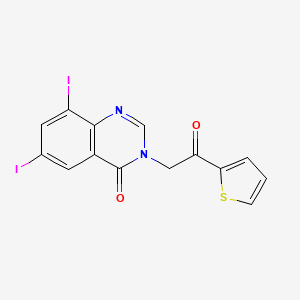
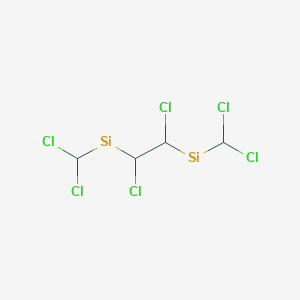
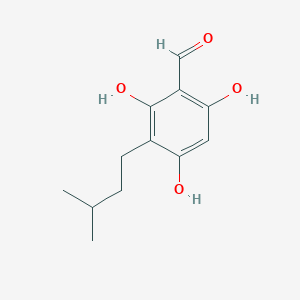
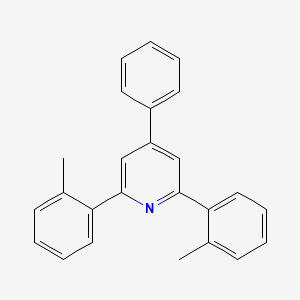
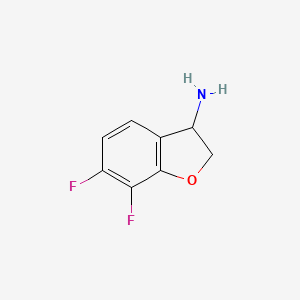
![1-[(Thiophen-3-yl)methyl]-1H-benzimidazole](/img/structure/B12523543.png)
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane](/img/structure/B12523549.png)
